Cas no 557795-19-4 (Sunitinib)

Sunitinib is a receptor tyrosine kinase (RTK) inhibitor that has demonstrated efficacy in treating various cancers by inhibiting angiogenesis and tumor growth. Its key advantages include potent inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, leading to reduced tumor progression and metastasis.
Sunitinib structure
Sunitinib structure
Product Name:Sunitinib
CAS No:557795-19-4
MF:C22H27FN4O2
MW:398.47
MDL:MFCD09260778
CID:68413
PubChem ID:5329102
Update Time:2026-04-13

Sunitinib Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
    • N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • 1H-Pyrrole-3-carboxamide, N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-
    • (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • Sunitinib
    • 2-Methyl-sulphanyl-4,6-dihydrothiazoline hydroiodide
    • &nbsp
    • 5-(5-Fluoro-2-oxo-1,2-Dihydroindol-3-Ylidenemethyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid (2-Diethylamino-Ethyl)Amide
    • N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • SU 11248
    • SU-11248
    • Suniti
    • SUNITINIB BASE
    • SUNITINIB MALEATE
    • SUNITINIB-D4
    • Sutent-d4
    • Sutent
    • Sunitinib malate
    • SU11248
    • sunitinibum
    • N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • NSC750690
    • V99T50803M
    • (Z)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)m
    • SU011
    • Sutent, Sunitinib, SU11248
    • Sutent (free base)
    • EN300-323230
    • NSC 750690
    • L01XE04
    • NCGC00164631-02
    • N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • DTXCID9021134
    • xamide
    • NSC800937
    • CCG-268638
    • BD164426
    • N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbo
    • NCGC00164631-01
    • 5-[5-fluoro-2-oxo-1,2-dihydro-indol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid(2-diethylamino-ethyl)-amide
    • N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • CHEBI:38940
    • Sunitinib [INN:BAN]
    • SCHEMBL8081
    • NSC-736511
    • WINHZLLDWRZWRT-ATVHPVEESA-N
    • 1126641-10-8
    • SUNITINIB [VANDF]
    • Su-011248
    • SU011248
    • CHEMBL535
    • 1H-Pyrrole-3-carboxamide,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
    • s7781
    • A830806
    • SUNITINIB [WHO-DD]
    • BDBM4814
    • SR-00000000005-2
    • NCGC00164631-04
    • (Z)-Sunitinib
    • AM20090630
    • A822143
    • AKOS025312424
    • Q27163278
    • 5-(5-fluoro-2-oxo-1,2-dihydro-indol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
    • N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1 pound not2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2 pound not4-dimethyl-1H-pyrrole-3-carboxamide
    • CHEBI:91430
    • 5-[5-fluoro-2-oxo-1,2-dihydro-indol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
    • Q417542
    • N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • SR-00000000005
    • CS-1670
    • SUNITINIB [EMA EPAR]
    • EX-A553
    • Sunitinib (INN)
    • DB01268
    • AB01273976-02
    • Sunitinib (free base)
    • AB01273976_04
    • Sunitinib [INN]
    • NS00004661
    • BCPP000057
    • HSDB 7932
    • 557795-19-4
    • AKOS015908193
    • 1,2,4,5-tetramethylpyrrole-3-carboxamide
    • MFCD09260778
    • Sunitinib, Free base
    • AB01273976-01
    • K00588a
    • 5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
    • N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • (E)-N-[2-(Diethylamono)ethyl]-5-[(5-fluoro-2-oxo-1,2-dihydro-3H-indole-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • GTPL5713
    • N-(2-(DIETHYLAMINO)ETHYL)-5-((Z)-(5-FLUORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
    • NSC-800937
    • NSC 736511
    • Z2568722545
    • UNII-V99T50803M
    • C22H27FN4O2
    • 342641-94-5
    • D08552
    • HY-10255A
    • SUNITINIB [MI]
    • NSC-750690
    • KS-5022
    • BRD-K42828737-044-10-8
    • BRD-K42828737-044-09-0
    • NCGC00164631-21
    • BRD-K42828737-044-12-4
    • SDCCGSBI-0634415.P005
    • BRD-K42828737-001-03-3
    • Sunitinib base?
    • MDL: MFCD09260778
    • Inchi: 1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
    • InChI Key: WINHZLLDWRZWRT-ATVHPVEESA-N
    • SMILES: FC1C=C2C(NC(=O)/C/2=C\C2NC(C)=C(C(NCCN(CC)CC)=O)C=2C)=CC=1

Computed Properties

  • Exact Mass: 402.23700
  • Monoisotopic Mass: 398.21180428 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 398.5
  • XLogP3: 2.6
  • Topological Polar Surface Area: 77.2

Experimental Properties

  • Color/Form: Orange solid
  • Density: 1.2
  • Melting Point: 229-242°C
  • Boiling Point: 572.1°C at 760 mmHg
  • Flash Point: 299.8℃
  • Solubility: >25 mg/mL over pH of 1.2 to 6.8
  • PSA: 77.23000
  • LogP: 3.86380
  • Vapor Pressure: 1.26X10-14 mm Hg at 25 °C (est)
  • pka: 8.5(at 25℃)

Sunitinib Security Information

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Sunitinib Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Sunitinib

Professional Introduction to Sunitinib (CAS No. 557795-19-4)

Sunitinib, a pharmaceutical compound with the chemical name (S)-3-[4,6-dimethyl-1H-imidazo[2,1-i][1,2,4]triazolo[5,6-d]pyrimidin-7-ylamino]-N-methyl-4-pyridinamine, is a tyrosine kinase inhibitor that has garnered significant attention in the field of oncology. Its CAS number, 557795-19-4, uniquely identifies it within the vast repository of chemical substances. This introduction aims to provide a comprehensive overview of Sunitinib, encompassing its mechanism of action, clinical applications, and the latest research developments.

The development of Sunitinib was driven by the need for more effective targeted therapies in cancer treatment. As a small molecule inhibitor, it specifically targets multiple receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers. The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and several other kinases such as KIT and FLT3. By inhibiting these kinases, Sunitinib disrupts signaling pathways that promote tumor growth, angiogenesis, and metastasis.

One of the most notable clinical applications of Sunitinib is in the treatment of renal cell carcinoma (RCC). The drug was initially approved by the U.S. Food and Drug Administration (FDA) in 2006 under the brand name Sutent® for the treatment of advanced RCC. Since then, its efficacy and safety have been well-documented in multiple clinical trials. A pivotal study published in the New England Journal of Medicine demonstrated that Sunitinib significantly prolonged progression-free survival compared to interferon alfa-2a, establishing it as a first-line treatment option for patients with metastatic RCC.

Recent research has expanded the therapeutic potential of Sunitinib beyond RCC. Studies have explored its efficacy in treating gastrointestinal stromal tumors (GIST), another malignancy driven by mutations in RTKs. A phase II trial published in Clinical Cancer Research showed that Sunitinib achieved a high response rate and durable disease control in patients with GIST who had progressed on prior imatinib therapy. These findings have solidified Sunitinib's role as a cornerstone in the management of GIST.

In addition to its established uses, ongoing research is investigating the potential of Sunitinib in combination therapies and novel applications. A notable area of interest is its use in combination with immunotherapy agents. Preclinical studies have suggested that combining Sunitinib with checkpoint inhibitors may enhance antitumor immune responses by disrupting tumor microenvironment dynamics. This approach is currently being evaluated in clinical trials for various cancer types, including melanoma and lung cancer.

The pharmacokinetic profile of Sunitinib is another critical aspect that contributes to its clinical effectiveness. Following oral administration, Sunitinib undergoes extensive metabolism primarily through cytochrome P450 enzymes CYP3A4 and CYP3A5. Its bioavailability is moderate, with peak plasma concentrations typically observed within 2 to 4 hours after dosing. The drug exhibits linear pharmacokinetics within the therapeutic dose range, allowing for predictable dosing regimens. However, patients with impaired liver function may require dose adjustments to maintain safety and efficacy.

Safety considerations are paramount when using Sunitinib due to its mechanism of action and potential side effects. Common adverse events include fatigue, diarrhea, nausea, vomiting, hand-foot syndrome (palmar-plantar erythema), hypertension, and thrombocytopenia. These side effects are generally manageable with supportive care and dose modifications. Regular monitoring of blood pressure, liver function tests, and hematologic parameters is essential during treatment to detect and mitigate adverse effects early.

The latest advancements in understanding Sunitinib's mechanisms have shed light on its potential role in modulating tumor-immune interactions. Research using advanced imaging techniques has revealed that Sunitinib can alter the tumor microenvironment by reducing immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This modulation creates a more conducive environment for immune cell infiltration and activation, thereby enhancing the efficacy of immunotherapeutic interventions.

Furthermore, genetic profiling studies have identified specific biomarkers that can predict response to Sunitinib therapy. For instance, tumors with high levels of VEGFR expression or PDGFR mutations tend to respond more favorably to treatment. These findings have paved the way for personalized medicine approaches where patients can be stratified based on their genetic makeup to optimize treatment outcomes.

The future direction of Sunitinib research includes exploring its potential in combination with other targeted agents or novel therapeutic modalities such as photodynamic therapy or radiotherapy. Preliminary studies suggest that combining Sunitinib with these modalities may lead to synergistic effects by enhancing tumor cell killing while minimizing systemic toxicity. Such combinations could offer new hope for patients with advanced or refractory cancers who have limited treatment options.

In conclusion, Sunitinib remains a pivotal compound in modern oncology due to its robust anti-cancer activity and well-established clinical benefits. Its ability to inhibit multiple RTKs has made it effective across various cancer types, particularly RCC and GIST. Ongoing research continues to uncover new therapeutic applications and combination strategies that could further expand its utility in cancer treatment. As our understanding of cancer biology evolves, Sunitinib will undoubtedly continue to play a crucial role in shaping future therapeutic paradigms.

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Amadis Chemical Company Limited
(CAS:557795-19-4)Sunitinib
A830806
Purity:99%
Quantity:25g
Price ($):471.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:557795-19-4)Sunitinib
sfd21742
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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